4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine
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Overview
Description
4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure with a pyridine ring.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
651718-74-0 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbutyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(2)4-6-11-10-12-7-5-9(3)13-10/h5,7-8H,4,6H2,1-3H3,(H,11,12,13) |
InChI Key |
OGVOMEPGDZRQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NCCC(C)C |
Origin of Product |
United States |
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